D-cystein-S-yl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

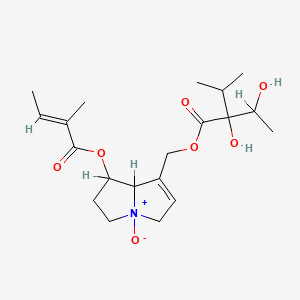

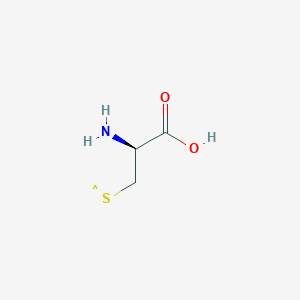

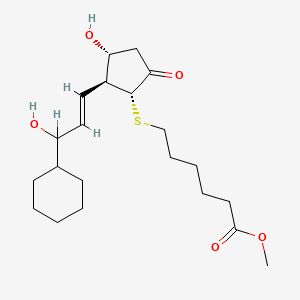

D-cysteinyl radical is a cysteinyl radical derived from D-cysteine. It has a role as a fundamental metabolite. It is a D-amino acid radical and a cysteinyl radical. It derives from a D-cysteine. It is an enantiomer of a L-cysteinyl radical.

Applications De Recherche Scientifique

Bioactive Metabolites in Allium Species

Research has shown that S-alk(en)yl cysteine sulfoxides, related to D-cysteine-S-yl, are key components in Allium species like onions and garlic. These compounds are precursors to flavor and lachrymatory compounds in these plants. They have been linked to the induction of phase II detoxification enzymes and have shown potential in cancer cell apoptosis and cardiovascular protection (Rose et al., 2005).

Cysteine in Bioimaging

Cysteine modifications have been applied to improve the solubility and biocompatibility of upconversion nanoparticles (UCNs) for bioimaging. Cysteine-modified UCNs demonstrated low cytotoxicity and have been successfully used in vitro and in vivo imaging (Wei et al., 2014).

Enhancing Sulfur Conversion in Cysteine Biosynthesis

Engineering Escherichia coli for cysteine biosynthesis has been explored to improve sulfur conversion rate, crucial for commercial cysteine production. This involves metabolic engineering strategies to enhance sulfur utilization and regulate sulfur metabolism, showing potential for industrial applications (Liu et al., 2019).

Cysteine Catabolism in Bacterial Physiology

The study of cysteine catabolism, specifically cysteine desulfhydrase in Salmonella enterica, highlights the impact of cysteine on bacterial functions like oxidative stress and motility. This research provides insights into cysteine's role in bacterial physiology and potential therapeutic targets (Oguri et al., 2012).

Cysteine Enantiomer Detection

A novel electrochemical biosensor using magnetic nanoparticles has been developed for the selective detection of cysteine enantiomers. This sensor demonstrates high sensitivity and selectivity, useful in biologic sample analysis (Zhou et al., 2018).

Functional Cysteines in Proteins

Quantitative reactivity profiling has been used to identify hyper-reactive cysteines in proteins, aiding in the discovery of functional cysteines involved in various biochemical functions. This approach is significant for understanding protein functions and designing novel proteins (Weerapana et al., 2010).

Novel Probes for Cysteine Oxidation Detection

Research into developing novel fluorescent probes for detecting cysteine oxidation states showcases advancements in real-time monitoring of cysteine modifications in biological systems (Ratnayake et al., 2012).

Analyzing Cysteine Enantiomers in Biological Samples

A chiral LCMS method has been developed for determining cysteine enantiomers in biological samples, providing insights into the distinct roles of these enantiomers in biological functions (Pucciarini et al., 2020).

L-Cysteine's Role in Human Health

Studies on l-Cysteine's usage in diet and therapy have highlighted its potential benefits in improving human health, although more clinical trials are needed for conclusive evidence (Plaza et al., 2018).

Nutritional Benefits of Cysteine-Enriched Supplements

Research has demonstrated the benefits of cysteine-enriched protein supplements in enhancing antioxidant status and improving outcomes in certain diseases, indicating its therapeutic potential (McPherson & Hardy, 2011).

Propriétés

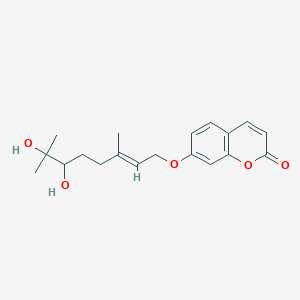

Formule moléculaire |

C3H6NO2S |

|---|---|

Poids moléculaire |

120.15 g/mol |

InChI |

InChI=1S/C3H6NO2S/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1 |

Clé InChI |

BQXFQDOHKMTBDK-UWTATZPHSA-N |

SMILES isomérique |

C([C@H](C(=O)O)N)[S] |

SMILES |

C(C(C(=O)O)N)[S] |

SMILES canonique |

C(C(C(=O)O)N)[S] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B1233394.png)

![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)